molecular formula C24H34O6 B1196579 12-Deoxyphorbol 13-isobutyrate CAS No. 25090-74-8

12-Deoxyphorbol 13-isobutyrate

Cat. No. B1196579
CAS RN: 25090-74-8
M. Wt: 418.5 g/mol
InChI Key: QSTFRCUXCBXJAW-CYZOKXGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Deoxyphorbol 13-isobutyrate is a type of diterpene known for its ability to regulate the protein kinase C (PKC) family . This regulation mediates its ability to promote the proliferation of neural precursor cells (NPCs) or neuroblast differentiation into neurons . It is an inflammatory but relatively nonpromoting analogue of the phorbol ester tumor promoters .


Synthesis Analysis

The compound is isolated from Euphorbia resinifera Berg latex . The isolation process involves normal-phase HPLC, which yields 12-deoxyphorbol 20-acetate 13-isobutyrate .


Molecular Structure Analysis

The absolute configuration for 12-deoxyphorbol 13-isobutyrate was established by comparing their theoretical and experimental electronic circular dichroism (ECD) spectra . The molecular formula of the compound is C26H36O7 .


Chemical Reactions Analysis

The compound has been studied for its fragmentation patterns in the collision-induced dissociation of multiple ions . This study revealed a correlation between specific substitution patterns and the fragmentation pathways in their HRMS E spectra .


Physical And Chemical Properties Analysis

The molecular weight of 12-Deoxyphorbol 13-isobutyrate is 460.6 g/mol . More detailed physical and chemical properties may be found in the Safety Data Sheets .

Scientific Research Applications

  • Binding to Phorbol Ester Receptor Subclasses : DPB shows specific and reversible binding to mouse skin particulate preparations, indicating two binding sites with different affinities. This suggests a potential role in studying the binding characteristics and mechanisms of phorbol esters in skin cells (Dunn & Blumberg, 1983).

  • Effects on Vascular Smooth Muscle : DPB has been shown to induce both contraction and relaxation in rat aorta, implicating its potential role in vascular physiology and pathology studies (Sakata & Karaki, 1990).

  • Activation of Protein Kinase C (PKC) : DPB acts as an activator of PKC, influencing the contractile response in rat thoracic arteries. This suggests its application in understanding PKC-mediated cellular mechanisms (Shigeyuki, Masaru & Motohiko, 1991).

  • Differential Biological Activities : Research has shown that DPB and other compounds like mezerein have binding affinities to different PKC isotypes, which can be used to understand the biochemical pathways influenced by these compounds (Driedger et al., 1994).

  • Irritant Principles in Plants : DPB has been identified as one of the irritant principles in the latices of certain Euphorbia species, suggesting its role in plant defense mechanisms (Schmidt & Evans, 1977).

  • Interaction with Opioid Receptors : Studies have explored the interaction of DPB with opioid receptors, which might explain its effects on organisms that consume certain plants containing this compound (Popplewell et al., 2010).

  • Effects on Human Ventricular Myocardium : DPB's activation of protein kinase C in human ventricular myocardium influences calcium release and contractile function, making it relevant in cardiac physiology research (Gwathmey & Hajjar, 1991).

  • Phorbol Ester Binding to PKC Isotypes : The binding characteristics of DPB to various PKC isotypes provide insights into the molecular interactions and specificity of phorbol esters (Dimitrijevic et al., 1995).

  • Anti-HIV Properties : DPB has been identified in studies for its potential role in interrupting HIV-1 latency, making it a candidate for developing anti-HIV drugs (Tostes et al., 2021).

  • Antitumor Activities : 12-Deoxyphorbol 13-palmitate, a derivative of DPB, has shown antitumor activities in various cellular and animal models, indicating its potential in cancer research (Xu et al., 2013).

properties

IUPAC Name

[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O6/c1-12(2)20(27)30-23-9-14(4)24(29)16(18(23)21(23,5)6)8-15(11-25)10-22(28)17(24)7-13(3)19(22)26/h7-8,12,14,16-18,25,28-29H,9-11H2,1-6H3/t14-,16+,17-,18-,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTFRCUXCBXJAW-CYZOKXGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30947954
Record name 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Deoxyphorbol 13-isobutyrate

CAS RN

25090-74-8
Record name 12-Deoxyphorbol 13-isobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25090-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Deoxyphorbol 13-isobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025090748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-Deoxyphorbol 13-Isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Deoxyphorbol 13-isobutyrate
Reactant of Route 2
12-Deoxyphorbol 13-isobutyrate
Reactant of Route 3
12-Deoxyphorbol 13-isobutyrate
Reactant of Route 4
12-Deoxyphorbol 13-isobutyrate
Reactant of Route 5
12-Deoxyphorbol 13-isobutyrate
Reactant of Route 6
12-Deoxyphorbol 13-isobutyrate

Citations

For This Compound
295
Citations
JA Dunn, PM Blumberg - Cancer research, 1983 - AACR
… Therefore, we have synthe sized [20-3H]-12-deoxyphorbol 13-isobutyrate and measured its … DPB was prepared by transesterification from 12-deoxyphorbol 13-isobutyrate …
Number of citations: 74 aacrjournals.org
N Shigeyuki, K Masaru, U Motohiko - European journal of pharmacology, 1991 - Elsevier
The vasocontractile effect of 12-deoxyphorbol 13-isobutyrate (DPB), an activator of protein kinase C (PKC). was studied to clarify the mechanism of the vascontractile response elicited …
Number of citations: 5 www.sciencedirect.com
J Westwick, EM Williamson, FJ Evans - Thrombosis Research, 1980 - Elsevier
Ten closely related analogues of 12-deoxyphorbol were isolated from the latex of Euphorbia species and examined for their ability to induce human platelet aggregation. Four C-13 …
Number of citations: 25 www.sciencedirect.com
Y Ohmori, Y Imahori, S Ueda, R Fujii, T Ido… - Journal of Nuclear …, 1993 - Soc Nuclear Med
… vivo displacement stud es with unlabeled 12-deoxyphorbol 13-isobutyrate-20-butyrate and unlabeled phorbol 12,13-dibutyrate. This suggests that 12deoxyphorbol 13-isobutyrate-20-[1-…
Number of citations: 12 jnm.snmjournals.org
PE Driedger, PM Blumberg - Proceedings of the National …, 1980 - National Acad Sciences
… Binding was also not blocked by resiniferatoxin and 12-deoxyphorbol 13-isobutyrate 20-acetate. This result is of particular significance because these compounds are the best …
Number of citations: 544 www.pnas.org
A Ezzanad, R Gómez-Oliva… - Journal of Medicinal …, 2021 - ACS Publications
… derivatives such as 12-deoxyphorbol 13-acetate (Prostratin), phorbol 12-myristate-13-acetate (PMA), 12-deoxyphorbol 13-phenylacetate (DPP), 12-deoxyphorbol 13-isobutyrate (DPB), …
Number of citations: 9 pubs.acs.org
T Kaneda, K Shimizu, S Nakajyo… - The Japanese Journal of …, 1995 - jstage.jst.go.jp
… ABSTRACT-Effects of phorbol ester, 12-deoxyphorbol 13-isobutyrate (DPB), on muscle tension and cytosolic Ca2+ ([Ca 2+],) level was investigated in rat anococcygeus muscle in …
Number of citations: 11 www.jstage.jst.go.jp
WG Dunphy, KB Delclos, PM Blumberg - Cancer Research, 1980 - AACR
… 12-Deoxyphorbol 13-isobutyrate 20-acetate was isolated from euphorbium resin as described (17). Resiniferatoxin was generously supplied by Dr. E. …
Number of citations: 134 aacrjournals.org
R Ramdine, AM Galzin, SZ Langer - Synapse, 1989 - Wiley Online Library
In superfused rat hypothalamic slices prelabeled with [ 3 H]‐5‐hydroxytryptamine ([ 3 H]‐5‐HT), the 5‐HT autoreceptor agonists 5‐methoxytryptamine and RU 24969 inhibited in a …
Number of citations: 14 onlinelibrary.wiley.com
A Ezzanad, C De los Reyes, AJ Macías-Sánchez… - Plants, 2023 - mdpi.com
… in the HRMS E of 12-deoxyphorbol 13-isobutyrate (DPB, 7) (see Table S2, Figure S24). … 6) with similar signals to those presented by 12-deoxyphorbol 13-isobutyrate (DPB (7)); the main …
Number of citations: 0 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.